molecular formula CHCl3OS B13161711 Dichloromethanesulfinyl chloride CAS No. 62479-74-7

Dichloromethanesulfinyl chloride

Cat. No.: B13161711
CAS No.: 62479-74-7
M. Wt: 167.4 g/mol
InChI Key: NEIDSGYCIHZSSN-UHFFFAOYSA-N
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Description

Dichloromethanesulfinyl chloride is an organosulfur compound with the molecular formula CHCl₂OS. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethanesulfinyl chloride can be synthesized through the chlorination of methanesulfinyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, this compound is produced by the chlorination of methanesulfinyl chloride in large reactors. The process involves the continuous addition of chlorine gas and the removal of heat to maintain the desired reaction temperature. The product is then purified through distillation to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dichloromethanesulfinyl chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl chlorides.

    Reduction: It can be reduced to form methanesulfinyl compounds.

    Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Methanesulfinyl compounds.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Dichloromethanesulfinyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl chlorides and other derivatives.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dichloromethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the additional chlorine atom.

    Dichloromethane: Similar in containing chlorine atoms but lacks the sulfinyl group.

    Chloromethanesulfonyl chloride: Similar in containing both chlorine and sulfonyl groups but differs in the position of the chlorine atoms.

Uniqueness

Dichloromethanesulfinyl chloride is unique due to its combination of chlorine and sulfinyl groups, which gives it distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

62479-74-7

Molecular Formula

CHCl3OS

Molecular Weight

167.4 g/mol

IUPAC Name

dichloromethanesulfinyl chloride

InChI

InChI=1S/CHCl3OS/c2-1(3)6(4)5/h1H

InChI Key

NEIDSGYCIHZSSN-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)Cl)(Cl)Cl

Origin of Product

United States

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